molecular formula C23H18ClN5O8S3 B4362746 7-[({5-[(2-CHLORO-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

7-[({5-[(2-CHLORO-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Cat. No.: B4362746
M. Wt: 624.1 g/mol
InChI Key: WYCIBBXVFUEMMD-UHFFFAOYSA-N
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Description

The compound “7-[({5-[(2-CHLORO-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a furan ring, a thiadiazole ring, and a bicyclic β-lactam structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenoxy group: This step may involve nucleophilic substitution reactions using 2-chloro-4-nitrophenol and an appropriate leaving group.

    Formation of the thiadiazole ring: This can be synthesized through the reaction of thiosemicarbazide with a suitable carbonyl compound.

    Assembly of the bicyclic β-lactam structure: This step may involve cyclization reactions under specific conditions to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

The compound’s unique structure may make it a candidate for drug development, particularly in the design of antibiotics or anticancer agents.

Industry

It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example, if used as an antibiotic, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. If used as an anticancer agent, it may interfere with DNA replication or repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: Similar β-lactam structure but different side chains.

    Cephalosporins: Another class of β-lactam antibiotics with a different bicyclic structure.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different functional groups.

Uniqueness

The unique combination of functional groups in this compound, including the furan, thiadiazole, and bicyclic β-lactam structures, sets it apart from other similar compounds. This combination may confer unique chemical properties and biological activities.

Properties

IUPAC Name

7-[[5-[(2-chloro-4-nitrophenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O8S3/c1-10-26-27-23(40-10)39-9-11-8-38-21-17(20(31)28(21)18(11)22(32)33)25-19(30)16-5-3-13(37-16)7-36-15-4-2-12(29(34)35)6-14(15)24/h2-6,17,21H,7-9H2,1H3,(H,25,30)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCIBBXVFUEMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC=C(O4)COC5=C(C=C(C=C5)[N+](=O)[O-])Cl)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[({5-[(2-CHLORO-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
7-[({5-[(2-CHLORO-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
7-[({5-[(2-CHLORO-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
7-[({5-[(2-CHLORO-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
7-[({5-[(2-CHLORO-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
7-[({5-[(2-CHLORO-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

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